Product packaging for Diethyl (11-hydroxyundecyl)phosphonate(Cat. No.:CAS No. 83905-97-9)

Diethyl (11-hydroxyundecyl)phosphonate

Cat. No.: B1499818
CAS No.: 83905-97-9
M. Wt: 308.39 g/mol
InChI Key: OACBPTBCSWEQBI-UHFFFAOYSA-N
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Description

Diethyl (11-hydroxyundecyl)phosphonate (CAS: 83905-97-9; synonyms: Phosphonic acid, P-(11-hydroxyundecyl)-, diethyl ester) is a phosphonate ester featuring a hydroxyl-terminated undecyl chain (C11) linked to a diethyl phosphonate group. Its molecular weight is 308.39 g/mol . The compound is of interest in polymer chemistry and materials science due to its amphiphilic structure, combining a hydrophobic alkyl chain with polar hydroxyl and phosphonate moieties. This dual functionality enables applications in surface modification, drug delivery systems, and catalysis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H33O4P B1499818 Diethyl (11-hydroxyundecyl)phosphonate CAS No. 83905-97-9

Properties

IUPAC Name

11-diethoxyphosphorylundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33O4P/c1-3-18-20(17,19-4-2)15-13-11-9-7-5-6-8-10-12-14-16/h16H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACBPTBCSWEQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCCO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669813
Record name Diethyl (11-hydroxyundecyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83905-97-9
Record name Diethyl (11-hydroxyundecyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl (11-hydroxyundecyl)phosphonate is a phosphonate compound that has gained attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through a multi-step process involving the reaction of 11-bromoundecanol with diethyl phosphite. The final product is obtained after purification steps, yielding a compound characterized by the formula C15H33O4P and a molecular weight of 302.32 g/mol .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Activity:

  • Phosphonates, including this compound, are known for their antiviral properties. They can interfere with viral replication by inhibiting viral enzymes. For example, related compounds have shown significant antiviral activity against herpesviruses, with EC50 values in the low nanomolar range .

2. Antitumoral Effects:

  • Research indicates that phosphonates may exhibit cytostatic properties, potentially inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Antibacterial and Antiparasitic Properties:

  • Some studies have highlighted the antibacterial and antiparasitic activities of phosphonates, suggesting that these compounds could serve as leads for developing new antibiotics or antiparasitic agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Enzymatic Activity: Phosphonates can act as enzyme inhibitors by mimicking substrates or co-factors necessary for enzyme function.
  • Cell Membrane Interaction: The polar nature of phosphonates affects their ability to penetrate lipid membranes, which is a critical factor in their bioavailability and efficacy .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound and similar compounds:

StudyFocusFindings
Beadle et al., 2002Antiviral ActivityDemonstrated significant antiviral activity against herpesviruses with modified phosphonates showing up to 1,000-fold increases in efficacy compared to parent compounds .
Pertusati et al., 2012CytotoxicityInvestigated cytotoxic effects on cancer cell lines; showed potential for inducing apoptosis in specific tumor types .
Recent StudiesAntibacterial PropertiesIdentified antibacterial effects against Gram-positive bacteria; suggested further exploration for therapeutic applications .

Scientific Research Applications

While comprehensive data tables and well-documented case studies for "Diethyl (11-hydroxyundecyl)phosphonate" are not available within the provided search results, the available literature does provide some insight into its properties and potential applications.

Chemical Properties and Structure
this compound, also known as C15H33O4P, is a phosphonate compound with a hydroxyl group on an alkyl chain . The presence of both a phosphonate group and a hydroxyl group makes it a potentially interesting molecule for various applications .

Potential Applications
Due to limited information in the search results, specific applications of this compound are not detailed. However, the search results suggest some broader contexts in which similar phosphonates are used:

  • Cosmetics: Experimental design techniques are used to optimize topical formulations, and raw materials can influence the characteristics of cosmetic products .
  • Industrial Applications: Teflon finishes, which provide chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength, are used in various industrial applications such as conveyor chutes, dump valves, extrusion dies, and molding dies .
  • Synthesis of other organophosphonates : Dialkyl α-Halogenated Methylphosphonates can be used in synthesis . For example, diethyl fluoromethylphosphonate can be created using this method .

Related Compounds and their Applications
While direct applications of "this compound" are sparse in the search results, looking at related compounds provides some insight:

  • Diethyl fluoromethylphosphonate: This compound can be synthesized using various methods, including reacting diethyl sodiophosphite with chlorodifluoromethane .
  • Other phosphonates: These are used as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, and conditioners .

Comparison with Similar Compounds

Structural and Functional Comparisons

Alkyl Chain Length and Hydrophobicity

The hydrophobicity and self-assembly properties of alkylphosphonates are highly dependent on chain length. For example:

  • Diethyl hexadecylphosphonate (C16) exhibits superior transdermal penetration enhancement compared to shorter-chain analogs. Studies show a 10-fold increase in the permeability coefficient of indomethacin when using C16 derivatives, attributed to enhanced lipid bilayer disruption .
  • Diethyl (11-hydroxyundecyl)phosphonate (C11) balances moderate hydrophobicity with hydroxyl-group reactivity, making it suitable for covalent attachment to polymers or nanoparticles .
Substituent Groups
  • Diethyl (hydroxymethyl)phosphonate (CAS: 3084-40-0) lacks a long alkyl chain but contains a hydroxymethyl group. This structural simplicity favors applications in agrochemicals and pharmaceuticals, where solubility in polar solvents is critical .
  • Diethyl (hydroxy(phenyl)methyl)phosphonate incorporates an aromatic phenyl group, enhancing electronic conjugation and stability in catalytic reactions. This compound is often used in asymmetric synthesis .
  • Dimethyl 1-butyryloxy-1-carboxymethylphosphonate includes ester and carboxymethyl groups, improving biodegradability and metal-binding capacity, which is advantageous in environmental chemistry .

Data Table: Key Properties of Selected Phosphonates

Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference
This compound 308.39 C11 alkyl, hydroxyl, phosphonate Polymer modification, drug delivery
Diethyl hexadecylphosphonate 334.44 C16 alkyl, phosphonate Transdermal penetration enhancer (10× efficacy)
Diethyl (hydroxymethyl)phosphonate 154.10 Hydroxymethyl, phosphonate Agrochemical intermediates
Diethyl aminophosphonate (4e) 438.32 Trifluoromethyl, nitro Antioxidant (IC₅₀: 12 μM in DPPH assay)

Challenges and Limitations

  • Longer alkyl chains (e.g., C16) improve lipid solubility but reduce aqueous stability, limiting biomedical applications .
  • Short-chain derivatives (e.g., C8) exhibit negligible penetration-enhancing effects, underscoring the importance of chain-length optimization .
  • The hydroxyl group in This compound necessitates protection during synthetic steps to avoid side reactions .

Preparation Methods

Acetylation of 10-Undecenol

  • Reagents: 10-undecenol, triethylamine, acetyl chloride, dichloromethane.
  • Procedure: 10-undecenol is dissolved in dichloromethane with triethylamine and cooled to 0°C under nitrogen atmosphere. Acetyl chloride in dichloromethane is added dropwise. The mixture is stirred at 40°C for 12 hours.
  • Outcome: Formation of 10-undecenyl acetate with 95% yield and 97% purity verified by gas chromatography.
  • Purpose: Protects the hydroxyl group as an acetate to prevent side reactions during subsequent radical addition.

Radical Addition of Dialkyl Hydrogenphosphonate

  • Reagents: 10-undecenyl acetate, diethyl hydrogenphosphonate (DEHP), di-tert-butyl peroxide (radical initiator).
  • Procedure: In a nitrogen-flushed three-neck flask at 135°C, DEHP and di-tert-butyl peroxide are added dropwise to 10-undecenyl acetate under stirring. The reaction proceeds for approximately 10 hours until complete consumption of the alkene.
  • Work-up: Excess DEHP and light fractions are removed by vacuum distillation.
  • Outcome: Dialkyl (11-acetyloxyundecyl)phosphonate is obtained in about 85% yield.

Hydrolysis of Acetate to Free Hydroxyphosphonate

  • Reagents: Dialkyl (11-acetyloxyundecyl)phosphonate, potassium hydroxide (KOH), methanol.
  • Procedure: The acetate-protected phosphonate is stirred with KOH in methanol at 60°C for 18 hours.
  • Monitoring: Disappearance of the acetyl methyl proton peak at 1.95 ppm in ^1H NMR confirms hydrolysis.
  • Outcome: Quantitative conversion to diethyl (11-hydroxyundecyl)phosphonate as a transparent liquid.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 10-undecenol + acetyl chloride 0°C to 40°C, 12 h, N2 atmosphere 10-undecenyl acetate 95 Hydroxyl group protection
2 10-undecenyl acetate + DEHP + initiator 135°C, 10 h, N2 atmosphere Dialkyl (11-acetyloxyundecyl)phosphonate 85 Radical addition of phosphonate group
3 Dialkyl (11-acetyloxyundecyl)phosphonate + KOH/MeOH 60°C, 18 h This compound ~100 Deprotection/hydrolysis

Alternative Synthetic Routes and Considerations

Direct Telomerization of 10-Undecenoic Acid Derivatives

Some studies have explored telomerization of methyl undecen-10-oate or related esters with diethyl hydrogenphosphonate under similar radical conditions, yielding phosphonated products. However, the presence of by-products such as secondary phosphonated compounds from autocondensation reactions has been reported.

Dealkylation and Hydrolysis Considerations

Dealkylation of dialkyl phosphonates to phosphonic acids or hydroxyphosphonates can be achieved under acidic conditions or by transesterification using bromotrimethylsilane, followed by hydrolysis or methanolysis. This is important when preparing phosphonic acid derivatives but less relevant for the diethyl ester form.

Research Findings and Analytical Data

  • NMR Spectroscopy: ^1H NMR is used to monitor acetylation and hydrolysis steps, with characteristic peaks for acetyl methyl groups disappearing upon hydrolysis.
  • Gas Chromatography: Used to confirm purity and yield of intermediates such as 10-undecenyl acetate.
  • Yield Efficiency: The overall synthetic sequence achieves high yields (above 85%) with good purity, suitable for further functionalization.
  • Reaction Conditions: Radical initiator di-tert-butyl peroxide and nitrogen atmosphere are critical to control radical addition and prevent side reactions.

Summary and Expert Notes

The preparation of this compound is best accomplished via a three-step process involving protection of the hydroxyl group as an acetate, radical addition of diethyl hydrogenphosphonate to the alkene, and subsequent hydrolysis of the acetate protecting group. This method provides high yields, reproducibility, and preserves the functional integrity of the hydroxyalkyl phosphonate.

Alternative methods, such as direct condensation of aldehydes with phosphites or dealkylation strategies, are less suited for this compound due to the long alkyl chain and the need for selective functional group transformations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Diethyl (11-hydroxyundecyl)phosphonate with high purity?

  • Methodological Answer : The synthesis typically involves phosphonate esterification or diazo-transfer reactions. For high-purity yields, chromatographic purification (e.g., silica gel chromatography) is essential. Post-synthesis, quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) can confirm purity, achieving ≥97% purity as validated by integrations of distinct proton environments . Stability assessments indicate the compound remains stable under air for ≥3 months when stored neat .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use 31P NMR to identify phosphorus environments and confirm esterification. For example, diethyl phosphonate derivatives exhibit distinct chemical shifts between δ +15–25 ppm for phosphonate esters. Coupling with 1H NMR resolves proton environments (e.g., hydroxyundecyl chain protons). qNMR with a calibrated internal standard is critical for quantifying purity .

Q. What are the key stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : Thermal stability studies via differential scanning calorimetry (DSC) are mandatory. The compound shows exothermic decomposition near 86°C (ΔH = -689 J/g), necessitating storage and handling below 100°C. Avoid distillation without prior stability testing. Follow hazard protocols from Prudent Practices in the Laboratory for azide-related byproducts .

Advanced Research Questions

Q. How does this compound interact with metal oxide surfaces, and what analytical techniques validate these interactions?

  • Methodological Answer : The phosphonate group binds to SnO2, TiO2, or ZrO2 surfaces via bi- or tridentate modes , confirmed by solid-state 31P NMR . For example, on SnO2, the hydroxyundecyl chain remains free while the phosphonate anchors to the surface. Variable contact angle measurements and XPS can further validate surface coverage and binding modes .

Q. What mechanistic insights explain the reactivity of this compound with azides or diazo compounds?

  • Methodological Answer : In reactions with azides, the phosphorus lone pair attacks the azide group, releasing N2 and forming intermediates (e.g., phosphoramidates). For diazo compounds, Rh(II)-catalyzed cyclopropanation or alkyne formation via the Ohira-Bestmann protocol is common. Monitor intermediates using in situ IR or MS to track N2 evolution .

Q. How can researchers resolve contradictions in spectral data when analyzing phosphonate surface attachment?

  • Methodological Answer : Discrepancies in binding modes (mono- vs. tridentate) arise from solvent effects or surface hydroxyl density. Use solid-state 31P NMR with cross-polarization to distinguish protonated vs. non-protonated phosphonate groups. Complement with DFT calculations to model surface interactions .

Methodological Challenges & Solutions

Q. What precautions are critical when scaling up reactions involving this compound?

  • Methodological Answer : Conduct DSC for exotherm analysis, especially with sulfonyl azides (exotherm onset at 116°C, ΔH = -1280 J/g). Use jacketed reactors for temperature control. Optimize solvent polarity to minimize byproduct formation during diazo transfers .

Q. How can researchers differentiate between mono-, bi-, and tridentate binding modes in surface-modified phosphonates?

  • Methodological Answer : Combine X-ray photoelectron spectroscopy (XPS) for elemental surface ratios and attenuated total reflectance (ATR)-FTIR for P=O/P–O stretching shifts. Bi-/tridentate modes reduce P=O intensity due to metal coordination, while monodentate binding preserves it .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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